2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide
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Overview
Description
2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide is a complex organic compound with the molecular formula C20H14Br2N4O2S3 and a molecular weight of 598.36 g/mol . This compound is notable for its unique structure, which includes multiple functional groups such as bromine atoms, cyano groups, and isothiazole rings. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Isothiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Bromoanilino Group: This step involves the coupling of the bromoanilino group to the isothiazole ring.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-({2-[4-(Aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-4-cyano-5-isothiazolyl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide
- 2-(2-(4-Bromoanilino)-1,3-thiazol-5-yl)-3H-benzo(f)chromen-3-one
Uniqueness
What sets 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
371957-37-8 |
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Molecular Formula |
C20H14Br2N4O2S3 |
Molecular Weight |
598.4 g/mol |
IUPAC Name |
2-[[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C20H14Br2N4O2S3/c21-12-1-5-14(6-2-12)24-17(27)10-29-19-16(9-23)20(31-26-19)30-11-18(28)25-15-7-3-13(22)4-8-15/h1-8H,10-11H2,(H,24,27)(H,25,28) |
InChI Key |
CUIZKCMPWXWSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)Br)C#N)Br |
Origin of Product |
United States |
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